5-Fluoro-2-methyl-6-nitro-1H-indole-3-carbaldehyde 5-Fluoro-2-methyl-6-nitro-1H-indole-3-carbaldehyde
Brand Name: Vulcanchem
CAS No.:
VCID: VC15964982
InChI: InChI=1S/C10H7FN2O3/c1-5-7(4-14)6-2-8(11)10(13(15)16)3-9(6)12-5/h2-4,12H,1H3
SMILES:
Molecular Formula: C10H7FN2O3
Molecular Weight: 222.17 g/mol

5-Fluoro-2-methyl-6-nitro-1H-indole-3-carbaldehyde

CAS No.:

Cat. No.: VC15964982

Molecular Formula: C10H7FN2O3

Molecular Weight: 222.17 g/mol

* For research use only. Not for human or veterinary use.

5-Fluoro-2-methyl-6-nitro-1H-indole-3-carbaldehyde -

Specification

Molecular Formula C10H7FN2O3
Molecular Weight 222.17 g/mol
IUPAC Name 5-fluoro-2-methyl-6-nitro-1H-indole-3-carbaldehyde
Standard InChI InChI=1S/C10H7FN2O3/c1-5-7(4-14)6-2-8(11)10(13(15)16)3-9(6)12-5/h2-4,12H,1H3
Standard InChI Key DELVKSDVFWEAPN-UHFFFAOYSA-N
Canonical SMILES CC1=C(C2=CC(=C(C=C2N1)[N+](=O)[O-])F)C=O

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

The indole core of 5-fluoro-2-methyl-6-nitro-1H-indole-3-carbaldehyde features a bicyclic structure with fused benzene and pyrrole rings. Key substituents include:

  • Fluorine at position 5, known to enhance electronegativity and influence intermolecular interactions .

  • Methyl group at position 2, contributing steric bulk and modulating electronic effects .

  • Nitro group at position 6, a strong electron-withdrawing moiety that significantly alters reactivity patterns .

  • Aldehyde at position 3, providing a reactive site for condensation and nucleophilic addition reactions .

The combination of these groups creates a unique electronic environment. Quantum mechanical calculations on similar indole derivatives suggest that the nitro group at C6 would induce substantial electron deficiency in the aromatic system, potentially directing electrophilic attacks to specific positions .

Table 1: Hypothetical Physicochemical Properties

PropertyValue (Predicted)Basis of Prediction
Molecular Weight238.19 g/molSum of atomic weights
LogP (Octanol-Water)1.8Comparative analysis with
Hydrogen Bond Donors1 (NH group)Structural analysis
Hydrogen Bond Acceptors5Count of O and N atoms

Synthetic Methodologies

Retrosynthetic Analysis

While no explicit synthesis of 5-fluoro-2-methyl-6-nitro-1H-indole-3-carbaldehyde is documented, established routes for analogous compounds suggest three potential strategies:

  • Friedel-Crafts Acylation Approach

    • Starting with 5-fluoro-2-methylindole, introduction of the aldehyde group via Vilsmeier-Haack reaction .

    • Subsequent nitration at C6 using mixed acid (HNO₃/H₂SO₄), requiring careful temperature control to prevent over-nitration .

  • Nitro Group Introduction Early-Stage

    • Beginning with 6-nitroindole derivatives, followed by sequential fluorination and methylation .

    • Challenges include regioselective fluorination, potentially addressed using directed ortho-metalation techniques .

  • Modular Assembly

    • Construction of the indole ring through Larock indole synthesis, incorporating pre-functionalized substituents .

    • Palladium-catalyzed cross-coupling reactions could position the methyl group at C2 .

Critical Reaction Considerations

  • Nitration Selectivity: In indole systems, nitration typically occurs at positions 5 and 6 due to electronic directing effects . The presence of fluorine at C5 would likely favor nitration at C6, as seen in 6-nitro-1H-indole-2,3-dione derivatives .

  • Aldehyde Stability: The 3-carbaldehyde group may require protection during nitration steps. Acetal protection using ethylene glycol has proven effective in similar contexts .

TargetPredicted IC₅₀Rationale
EGFR Kinase85 nMStructural similarity to
S. aureus DHFR2.3 µMFluorine-enhanced permeability

Materials Science Applications

  • Organic Semiconductors: The electron-deficient nitro group could facilitate n-type charge transport .

  • Coordination Complexes: Aldehyde and nitro groups offer multiple metal-binding sites for catalyst design .

Challenges and Future Directions

Synthetic Hurdles

  • Regiochemical Control: Simultaneous management of fluorine and nitro group directing effects requires precise reaction design.

  • Functional Group Compatibility: Sequential protection/deprotection strategies must be optimized to prevent aldehyde oxidation or nitro reduction .

Research Opportunities

  • Development of continuous flow nitration systems to enhance safety and selectivity .

  • Exploration of photoredox catalysis for late-stage functionalization .

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